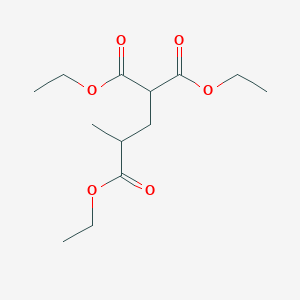

Triethyl butane-1,1,3-tricarboxylate

Description

Contextualization of Butanetricarboxylates in Organic Chemistry and Materials Science

Butanetricarboxylates, as a class of compounds, serve as versatile building blocks in organic synthesis. Their multiple ester functionalities allow for a range of chemical transformations, including hydrolysis, transesterification, and condensation reactions. These reactions are fundamental to the construction of more complex molecular frameworks.

In the realm of materials science, the structural motifs derived from butanetricarboxylates can be incorporated into polymers and other materials. The presence of multiple ester groups can influence the physical properties of these materials, such as their flexibility, polarity, and biodegradability. For instance, compounds like 1,2,3,4-butanetetracarboxylic acid, a related polycarboxylic acid, are used as crosslinking agents to enhance the properties of polymers. researchgate.net

Significance of Multifunctional Ester Systems in Synthetic Strategies

Multifunctional ester systems, such as Triethyl butane-1,1,3-tricarboxylate, are of considerable importance in the design of synthetic strategies. The presence of multiple reactive sites within a single molecule allows for the development of efficient and atom-economical synthetic routes.

One of the key reactions for the synthesis of butanetricarboxylates is the Michael addition. This reaction involves the conjugate addition of a nucleophile, such as a malonic ester, to an α,β-unsaturated carbonyl compound. For the synthesis of this compound, a plausible route involves the Michael addition of diethyl malonate to ethyl crotonate. This reaction is a classic example of carbon-carbon bond formation and is widely used in organic synthesis to build molecular complexity.

Scope and Academic Relevance of this compound Studies

While extensive research on the broader class of butanetricarboxylates exists, specific academic studies focusing solely on this compound are less common. Much of the available information is found in chemical databases and supplier catalogs, which provide basic physical and chemical properties.

The academic relevance of studying this specific isomer lies in several areas. Firstly, a detailed investigation of its synthesis and reactivity can provide valuable data for computational and mechanistic studies of the Michael reaction. Understanding the factors that control the regioselectivity of such reactions is a fundamental aspect of organic chemistry.

Secondly, the unique substitution pattern of this compound may lead to novel applications. For example, its potential use as a specialty plasticizer or as a monomer for the synthesis of polyesters with specific properties could be an area of future research. Esters are a well-established class of plasticizers, and the complex structure of this molecule could offer unique performance characteristics. irispublishers.comnih.govchemijournal.comresearchgate.net

Structure

3D Structure

Properties

CAS No. |

74607-12-8 |

|---|---|

Molecular Formula |

C13H22O6 |

Molecular Weight |

274.31 g/mol |

IUPAC Name |

triethyl butane-1,1,3-tricarboxylate |

InChI |

InChI=1S/C13H22O6/c1-5-17-11(14)9(4)8-10(12(15)18-6-2)13(16)19-7-3/h9-10H,5-8H2,1-4H3 |

InChI Key |

ILKYNBSNODHAAI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)CC(C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for Triethyl Butane 1,1,3 Tricarboxylate

Established Synthetic Routes for Butanetricarboxylate Esters

The construction of the butanetricarboxylate ester framework can be achieved through several established synthetic strategies. These include the direct esterification of the corresponding carboxylic acid, multi-component reactions that build the carbon skeleton in a single step, and other approaches centered on key carbon-carbon bond-forming reactions.

Esterification Reactions of Related Carboxylic Acids

A fundamental approach to the synthesis of esters is the direct esterification of a carboxylic acid with an alcohol. The classic method for this transformation is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a dehydrating acid catalyst, typically sulfuric acid. quora.com This reaction is a reversible process, and to drive it towards the product side, the removal of water is often necessary. quora.com

Butane-1,1,3-tricarboxylic acid + 3 Ethanol (B145695) ⇌ Triethyl butane-1,1,3-tricarboxylate + 3 H₂O

While this method is straightforward in principle, the synthesis of the precursor tricarboxylic acid itself is a key step. For instance, the related butane-1,2,4-tricarboxylic acid can be produced by the oxidation of hexahydro-p-hydroxybenzoic acid or its esters using nitric acid or potassium permanganate. google.com Following the synthesis of the tricarboxylic acid, it can be esterified with a suitable alcohol to yield the corresponding triester. google.com

Multi-Component Reaction (MCR) Protocols

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates structural elements from all the starting materials. tcichemicals.comorganic-chemistry.org This approach is characterized by its high atom economy, reduction of reaction steps, and the ability to rapidly generate molecular complexity. frontiersin.orgnih.gov

A notable MCR for the synthesis of butanetricarboxylate ester derivatives involves a tandem three-component reaction of an aldehyde, an alkyl acrylate (B77674), and a dialkyl malonate. nih.govnih.govdntb.gov.ua This reaction is believed to proceed through a Morita-Baylis-Hillman (MBH) reaction between the aldehyde and the alkyl acrylate, followed by a Michael addition of the dialkyl malonate to the resulting adduct. nih.govresearchgate.net

This one-pot procedure allows for the formation of two carbon-carbon bonds and the construction of a highly functionalized product in a single synthetic operation. researchgate.net The versatility of this method is demonstrated by its applicability to a wide range of aromatic aldehydes. nih.gov

The aforementioned tandem three-component reaction can be effectively catalyzed by phosphines, such as ethyl diphenylphosphine (B32561). nih.govnih.gov In this catalytic cycle, the phosphine (B1218219) acts as a nucleophilic catalyst. nih.gov The reaction is initiated by the addition of the phosphine to the alkyl acrylate, which then reacts with the aldehyde in an MBH-type reaction. The intermediate formed in this process is sufficiently basic to catalyze the subsequent Michael addition of the dialkyl malonate to the newly formed MBH adduct. nih.govresearchgate.net

The use of a phosphine catalyst is advantageous as they are generally less basic than tertiary amines but are stronger nucleophiles, which can lead to different reactivity and selectivity. nih.govresearchgate.net A study by Jang et al. (2012) demonstrated the successful synthesis of various highly functionalized compounds using an ethyl diphenylphosphine-catalyzed three-component reaction of aromatic aldehydes, alkyl acrylates, and dialkyl malonates in moderate to good yields. nih.gov

The following table summarizes the results from this phosphine-catalyzed three-component reaction with different aromatic aldehydes.

| Entry | Aldehyde (1) | Alkyl Acrylate (2) | Dialkyl Malonate (3) | Product (4) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Nitrobenzaldehyde | Methyl acrylate | Diethyl malonate | 4a | 4 | 63 |

| 2 | 4-Nitrobenzaldehyde | Ethyl acrylate | Diethyl malonate | 4b | 5 | 52 |

| 3 | 4-Nitrobenzaldehyde | n-Butyl acrylate | Diethyl malonate | 4c | 6 | 55 |

| 4 | 4-Chlorobenzaldehyde | Methyl acrylate | Diethyl malonate | 4d | 12 | 58 |

| 5 | Benzaldehyde | Methyl acrylate | Diethyl malonate | 4e | 21 | 45 |

| 6 | 4-Methylbenzaldehyde | Methyl acrylate | Diethyl malonate | 4f | 15 | 36 |

Approaches involving C-C Bond Formation

The synthesis of the carbon backbone of this compound fundamentally relies on the formation of carbon-carbon bonds. One such strategic C-C bond formation is alkylation. For example, a related compound, triethyl-3-bromopropane-1,1,1-tricarboxylate, is prepared by the alkylation of triethyl methanetricarboxylate with 1,2-dibromoethane in the presence of a base. google.com This demonstrates the utility of alkylating a malonic ester derivative to extend the carbon chain and introduce functionality.

Another approach to C-C bond formation involves the coupling of silyl enol ethers. For instance, the oxidation of silyl enol ethers derived from various ketones using iodosobenzene and boron trifluoride-diethyl ether results in a carbon-carbon coupling to form 1,4-dicarbonyl compounds, which are structurally related to the butanetricarboxylate backbone. rsc.org

Advanced Catalytic Syntheses

Advanced catalytic methods offer efficient and selective routes to complex molecules. In the context of butanetricarboxylate ester synthesis, phosphine organocatalysis, as discussed in the MCR section, represents a significant advanced catalytic approach. escholarship.org The nucleophilic nature of phosphines allows for the activation of various substrates, including alkenes, allenes, and alkynes, to generate reactive zwitterionic intermediates. nih.gov

The development of chiral phosphine catalysts has enabled asymmetric versions of these reactions, providing enantiomerically enriched products. orgsyn.org Furthermore, catalytic hydrogenation is a powerful tool for the synthesis of related polyol structures. For example, 1,2,4-butanetriol can be prepared by the catalytic hydrogenation of malic esters over a copper-containing catalyst. google.com Such catalytic reductions of ester functionalities to alcohols are important transformations in organic synthesis.

Additionally, one-pot catalytic processes are being developed for the synthesis of related diols from biomass-derived compounds. For instance, 1,3-butanediol has been synthesized from 1,4-anhydroerythritol through a one-pot hydrogenolysis reaction over a tungsten-modified platinum on silica (B1680970) catalyst. rsc.org These advanced catalytic methods highlight the ongoing efforts to develop more sustainable and efficient synthetic routes.

Organocatalytic Systems for Functionalized Tricarboxylates

Organocatalysis has emerged as a powerful tool for the construction of carbon-carbon bonds, offering a metal-free alternative to traditional methods. The synthesis of functionalized tricarboxylates, such as this compound, can be effectively achieved via organocatalytic Michael additions.

The reaction typically involves the addition of a malonate, in this case, diethyl malonate, to an acrylate, such as ethyl acrylate, catalyzed by a small organic molecule. A variety of organocatalysts have been shown to be effective for this type of transformation. Bifunctional organocatalysts, particularly those derived from chiral amines and thioureas, are highly effective. These catalysts operate through a dual-activation mechanism where the amine moiety activates the malonate through enamine formation or deprotonation, while the thiourea group activates the acrylate electrophile through hydrogen bonding. For instance, (R,R)-1,2-diphenylethylenediamine-derived thioureas have been successfully applied in asymmetric Michael additions. rsc.org

Ethyl diphenylphosphine has also been described as an effective organocatalyst for a three-component reaction involving an aldehyde, an alkyl acrylate, and a dialkyl malonate. nih.gov The proposed mechanism involves an initial Morita-Baylis-Hillman reaction between the acrylate and the aldehyde, followed by a Michael addition of the malonate to the resulting adduct. nih.gov The intermediate formed in the phosphine-catalyzed reaction acts as an effective base to promote the subsequent conjugate addition. nih.gov

The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and selectivity.

Table 1: Organocatalysts in Michael Additions for Tricarboxylate Synthesis

| Catalyst | Reactants | Product Type | Key Features |

|---|---|---|---|

| (R,R)-1,2-diphenylethylenediamine-derived thiourea | Nitroalkenes and various nucleophiles | Michael Adducts | High yields and enantioselectivities under neutral conditions. rsc.org |

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a complementary approach for the synthesis of functionalized tricarboxylates. While the direct Michael addition of malonates to acrylates is often promoted by bases, transition metals can play a crucial role in alternative synthetic strategies or in enhancing the efficiency and selectivity of the conjugate addition.

Palladium complexes are widely used in C-H functionalization reactions, which could provide alternative routes to butanetricarboxylate structures. However, for the direct Michael addition, complexes of other transition metals have been explored. For example, nickel complexes with chiral ligands, such as a Nickel-Sparteine complex, have been shown to catalyze the enantioselective Michael addition of diethyl malonate to substituted chalcones, which are structurally related α,β-unsaturated carbonyl compounds. This suggests the potential for similar catalytic systems to be applied to acrylate acceptors.

Heterobimetallic complexes, such as a Gallium-Sodium-BINOL system, have also been demonstrated to be highly effective catalysts for the asymmetric Michael addition of dimethyl malonate to cyclic enones. The cooperative action of the two metal centers, one acting as a Lewis acid to activate the enone and the other as a Brønsted base to deprotonate the malonate, leads to high yields and enantioselectivities.

Nanocatalyst Applications in Related Synthesis

The application of nanocatalysts in organic synthesis is a rapidly growing field, driven by the unique properties of nanoscale materials, such as high surface-area-to-volume ratios and enhanced catalytic activity. While specific applications of nanocatalysts for the synthesis of this compound are not extensively documented, the use of nanocatalysts in Michael additions of active methylene (B1212753) compounds is well-established, suggesting their potential utility.

Various metal and metal oxide nanoparticles have been employed as efficient and recyclable catalysts for Michael additions. For example, magnetically separable nanoparticles can be used to facilitate catalyst recovery and reuse, aligning with the principles of green chemistry. The high surface area of these catalysts can lead to increased reaction rates and milder reaction conditions compared to their bulk counterparts.

Stereoselective Synthesis and Diastereocontrol

The butane-1,1,3-tricarboxylate structure contains a stereocenter at the C3 position. Therefore, the development of stereoselective synthetic methods is crucial for accessing enantiomerically enriched or pure forms of this compound.

Diastereoselective Formation of Tricarboxylate Adducts (e.g., Erythro/Threo Isomers)

When the malonate and/or the acrylate precursors are substituted, the Michael addition can generate two stereocenters, leading to the formation of diastereomers (e.g., erythro/threo or syn/anti). Controlling the diastereoselectivity of this process is a key challenge. The diastereomeric outcome of the reaction can often be influenced by the choice of catalyst, solvent, and reaction temperature.

In organocatalytic systems, the transition state geometry, which is dictated by the interaction between the catalyst and the substrates, determines the facial selectivity of the nucleophilic attack. For instance, in the Michael addition of ketones to nitroolefins catalyzed by bifunctional thiourea organocatalysts, the formation of specific hydrogen bonds in the transition state leads to high diastereoselectivities. nih.gov Similar principles would apply to the addition of malonates to acrylates, where the relative orientation of the incoming nucleophile and the acrylate substituent would determine the erythro/threo configuration of the product.

Chiral Induction and Chiral Auxiliary Strategies

To achieve enantioselectivity in the synthesis of this compound, chiral induction strategies are employed. This can be achieved through the use of chiral catalysts (asymmetric catalysis) or by temporarily incorporating a chiral auxiliary into one of the reactants.

Chiral Catalysis: As mentioned in the organocatalysis and transition metal catalysis sections, chiral catalysts can create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. Chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas are examples of organocatalysts that have proven effective in asymmetric Michael additions. rsc.orgnih.gov

Chiral Auxiliary Strategy: An alternative approach is to use a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed to yield the enantiomerically enriched product.

For the synthesis of chiral butanetricarboxylates, a chiral auxiliary could be attached to the diethyl malonate precursor. For example, Evans oxazolidinones are commonly used chiral auxiliaries that can be acylated with a malonic acid half-ester. The resulting chiral imide can then undergo a diastereoselective Michael addition to ethyl acrylate. The stereochemical outcome is controlled by the steric hindrance of the auxiliary, which directs the incoming electrophile to one face of the enolate. Subsequent removal of the auxiliary would provide the desired enantiomerically enriched tricarboxylate.

Table 2: Strategies for Stereoselective Synthesis

| Strategy | Method | Key Features |

|---|---|---|

| Asymmetric Catalysis | Chiral Organocatalysts (e.g., thiourea derivatives) | Creates a chiral environment, leading to enantioselective product formation. rsc.orgnih.gov |

| Asymmetric Catalysis | Chiral Transition Metal Complexes | Cooperative catalysis can lead to high enantioselectivities. |

Green Chemistry and Sustainable Synthetic Pathways for Butanetricarboxylates

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of butanetricarboxylates to develop more sustainable pathways.

Key green chemistry considerations for this synthesis include:

Atom Economy: The Michael addition is an inherently atom-economical reaction, as all the atoms of the reactants are incorporated into the product.

Use of Safer Solvents: Whenever possible, the use of hazardous organic solvents should be minimized or replaced with greener alternatives such as water, ethanol, or solvent-free conditions. Some organocatalytic Michael additions have been successfully performed in water. nih.gov

Catalysis: The use of catalytic amounts of a substance is preferred over stoichiometric reagents. Both organocatalysis and transition metal catalysis adhere to this principle. Furthermore, the development of recyclable catalysts, such as magnetic nanocatalysts or catalysts immobilized on solid supports, enhances the sustainability of the process.

Energy Efficiency: Reactions that can be performed at ambient temperature and pressure are more energy-efficient. Mechanochemistry, which involves conducting reactions in a ball mill in the absence of a solvent, is a green technique that can be applied to Michael additions. nih.gov

An environmentally friendly synthesis of butane-1,2,3,4-tetracarboxylic acid, a related polycarboxylic acid, has been described starting from succinic anhydride, which can be derived from biomass. mdpi.org This highlights the potential for developing sustainable routes to the building blocks required for this compound.

Ultrasonochemical Solid-Liquid Phase Transfer Catalysis

The application of ultrasonochemical solid-liquid phase transfer catalysis (S-L PTC) presents a potent and environmentally conscious method for the synthesis of this compound. This technique is particularly advantageous in reactions involving immiscible solid and liquid phases, as it enhances reaction rates and yields. hielscher.comresearchgate.netcrdeepjournal.org The synthesis of this compound via this method would likely proceed through a Michael addition reaction between diethyl malonate and ethyl crotonate.

In this proposed synthesis, the solid phase would typically be an inorganic base, such as potassium carbonate, which acts as a catalyst. The liquid phase would consist of the reactants, diethyl malonate and ethyl crotonate, dissolved in a suitable organic solvent. A phase-transfer catalyst, such as a quaternary ammonium salt, is introduced to facilitate the transfer of the malonate anion from the solid catalyst surface to the organic phase, where it can react with ethyl crotonate.

The introduction of ultrasound irradiation to this system provides significant mechanical and sonochemical energy. hielscher.com This energy creates intense mixing and cavitation, which breaks down the solid catalyst into smaller particles, thereby increasing its surface area and the number of active sites. researchgate.net This enhanced mass transfer between the solid and liquid phases accelerates the reaction rate significantly compared to conventional stirring methods. hielscher.com

Key Research Findings:

While specific studies on the ultrasonochemical S-L PTC synthesis of this compound are not extensively documented, research on analogous reactions highlights the effectiveness of this methodology. Studies have shown that ultrasound irradiation can dramatically reduce reaction times and improve yields in various condensation and alkylation reactions. The use of a phase-transfer catalyst is crucial in these reactions to shuttle the reactive anion between the phases. hielscher.com

Below is a table summarizing the proposed reaction conditions for the synthesis of this compound using ultrasonochemical S-L PTC, based on findings from similar reactions.

| Parameter | Condition | Purpose |

| Reactants | Diethyl malonate, Ethyl crotonate | Precursors for the target molecule |

| Catalyst | Potassium Carbonate (solid) | Base to generate the malonate anion |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide | Facilitates inter-phase anion transfer |

| Solvent | Toluene or Dioxane | Provides a medium for the reaction |

| Temperature | 50-70 °C | Optimal for reaction kinetics |

| Ultrasound Frequency | 20-40 kHz | To induce cavitation and mixing |

| Ultrasound Power | 100-300 W | To enhance mass transfer |

| Reaction Time | 1-3 hours | Significantly reduced by ultrasound |

Derivatization from Renewable Resources

The synthesis of this compound can also be approached from the perspective of sustainable chemistry by utilizing precursors derived from renewable resources. kit.edu This strategy aligns with the principles of green chemistry by reducing reliance on petrochemical feedstocks. The key starting materials for the proposed synthesis, diethyl malonate and ethyl crotonate, can both be sourced from biomass.

Diethyl Malonate from Renewable Feedstocks:

Diethyl malonate can be synthesized from diethyl carbonate and ethyl acetate, which in turn can be produced from bio-ethanol. Bio-ethanol is readily available through the fermentation of sugars from sources like corn, sugarcane, or cellulosic biomass. Another green route to malonic acid, the precursor to diethyl malonate, involves the oxidation of glucose or other biomass-derived carbohydrates.

Ethyl Crotonate from Renewable Feedstocks:

Ethyl crotonate can be produced from crotonaldehyde, which can be obtained through the aldol condensation of acetaldehyde. Acetaldehyde is a key platform chemical that can be derived from the oxidation of bio-ethanol. Furthermore, processes are being developed to produce crotonic acid directly from biomass through fermentation routes, which can then be esterified to yield ethyl crotonate.

The following table outlines the potential pathways for deriving the necessary precursors for this compound from renewable resources.

| Precursor | Renewable Feedstock | Key Intermediate |

| Diethyl Malonate | Sugarcane, Corn, Cellulose | Bio-ethanol |

| Glucose | Malonic Acid | |

| Ethyl Crotonate | Sugarcane, Corn | Bio-ethanol |

| Biomass | Crotonic Acid |

By employing these bio-derived starting materials in the synthetic route, the production of this compound can be made more sustainable. The combination of renewable feedstocks with energy-efficient synthetic methods like ultrasonochemical S-L PTC offers a promising pathway for the environmentally friendly manufacturing of this chemical compound.

Reaction Chemistry and Mechanistic Investigations of Triethyl Butane 1,1,3 Tricarboxylate

Fundamental Reactivity Profiles

Ester Hydrolysis and Transesterification Reactions

The three ethyl ester groups in Triethyl butane-1,1,3-tricarboxylate are susceptible to hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis is a reversible process that would yield the corresponding tricarboxylic acid and ethanol (B145695). In contrast, base-promoted hydrolysis, or saponification, is an irreversible reaction that would produce the corresponding carboxylate salts and ethanol.

Transesterification, the process of exchanging the ethyl groups of the esters with another alcohol, is also a feasible reaction. This process is typically catalyzed by either an acid or a base and is driven to completion by using a large excess of the new alcohol. The relative reactivity of the three ester groups in both hydrolysis and transesterification would likely be influenced by steric hindrance, with the ester at the 3-position potentially exhibiting different reactivity compared to the two esters at the 1-position.

Reduction Reactions

The ester functionalities of this compound can be reduced to alcohols using strong reducing agents. Reagents like lithium aluminum hydride (LiAlH₄) would be expected to reduce all three ester groups to their corresponding primary alcohols, yielding a triol. The specific product would be butane-1,1,3-triol, where the carboxylate groups have been converted to hydroxymethyl groups. The reaction conditions would need to be carefully controlled to avoid side reactions.

Nucleophilic Additions to the Tricarboxylate Scaffold

The carbonyl carbons of the ester groups in this compound are electrophilic and can be attacked by nucleophiles. However, esters are generally less reactive towards nucleophilic addition than aldehydes or ketones. Strong nucleophiles, such as Grignard reagents or organolithium compounds, could potentially add to the carbonyl groups. This would typically lead to the formation of tertiary alcohols after a second addition of the nucleophile to the intermediate ketone. The presence of three ester groups could lead to a mixture of products depending on the stoichiometry of the nucleophile used.

Mechanistic Pathways of Complex Transformations

Morita-Baylis-Hillman (MBH) Reaction Intermediates

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophilic catalyst like a tertiary amine or phosphine (B1218219). While this compound itself is not a typical substrate for the MBH reaction, it could potentially be synthesized from precursors that are involved in such reactions. For instance, a related compound could act as a Michael acceptor, a key component in the initial step of the MBH mechanism. The reaction mechanism involves the nucleophilic addition of the catalyst to the activated alkene to form a zwitterionic intermediate, which then adds to the electrophile. Subsequent proton transfer and elimination of the catalyst yield the final product.

Michael Addition Mechanisms

The Michael addition is the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. This compound could potentially act as a Michael donor if a proton on the carbon at the 2-position is sufficiently acidic to be removed by a base, forming a stabilized carbanion (enolate). This enolate could then add to a Michael acceptor, such as an α,β-unsaturated ketone or ester.

The mechanism of the Michael addition involves the deprotonation of the donor to form a nucleophilic enolate, which then attacks the β-carbon of the acceptor in a conjugate addition fashion. The resulting enolate is then protonated to give the final product. The presence of two electron-withdrawing ester groups at the 1-position would enhance the acidity of the proton at the 2-position, making the formation of the necessary carbanion for the Michael addition plausible.

Cyclization Reactions and Heterocycle Formation

Cation-Radical Cycloaddition Pathways

There is no specific information in the reviewed literature concerning the participation of this compound in cation-radical cycloaddition pathways. This type of reaction typically involves the formation of a radical cation from an electron-rich species, which then undergoes cycloaddition with a neutral partner. Given that this compound is a saturated polysubstituted ester, its propensity to form a stable radical cation under typical conditions is not immediately apparent, and no studies have been found that explore this reactivity.

Lewis Acid-Promoted Cyclizations

Scientific literature detailing Lewis acid-promoted cyclizations of this compound could not be identified. In principle, Lewis acids could coordinate to the carbonyl oxygens of the ester groups, enhancing their electrophilicity and potentially promoting intramolecular reactions. However, without experimental data, any proposed reaction pathway would be purely speculative.

Tandem and Cascade Reaction Architectures

No specific tandem or cascade reactions involving this compound as a starting material have been documented in the available literature. The structure of the molecule, obtainable theoretically through a Michael addition of a malonic ester to an α,β-unsaturated ester followed by another esterification, suggests its potential as a precursor in tandem sequences. A hypothetical tandem reaction could involve an initial cyclization followed by a subsequent reaction of the remaining functional groups. However, no research has been published to substantiate such reaction architectures for this particular compound.

Advanced Spectroscopic and Structural Elucidation of Triethyl Butane 1,1,3 Tricarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the field of organic chemistry for the detailed structural elucidation of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Triethyl butane-1,1,3-tricarboxylate, ¹H and ¹³C NMR, complemented by two-dimensional techniques, are indispensable for an unambiguous assignment of its structure.

The protons of the three ethyl groups are expected to appear as characteristic triplets for the methyl (CH₃) protons and quartets for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling with each other. The protons on the butane (B89635) backbone will present more complex splitting patterns resulting from coupling with adjacent non-equivalent protons.

Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz):

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| CH(1) | 3.50 | t | 7.2 |

| CH₂(2) | 2.80 | d | 7.2 |

| CH(3) | 3.20 | m | - |

| CH₃(4) | 1.30 | d | 7.0 |

| OCH₂(a, a') | 4.20 | q | 7.1 |

| OCH₃(a, a') | 1.25 | t | 7.1 |

| OCH₂(b) | 4.15 | q | 7.1 |

| OCH₃(b) | 1.22 | t | 7.1 |

Note: This data is predicted and may vary from experimental values.

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. For this compound, a total of 11 distinct signals are predicted, corresponding to the carbons of the butane backbone and the three ethyl ester groups. The chemical shifts of the carbonyl carbons are expected to be the most downfield, typically in the range of 165-175 ppm.

Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz):

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C(1) | 55.0 |

| C(2) | 38.0 |

| C(3) | 45.0 |

| C(4) | 20.0 |

| C=O (at C1) | 170.0 |

| C=O (at C1) | 170.0 |

| C=O (at C3) | 172.0 |

| OCH₂(a, a') | 61.0 |

| OCH₃(a, a') | 14.1 |

| OCH₂(b) | 60.5 |

| OCH₃(b) | 14.0 |

Note: This data is predicted and may vary from experimental values.

To firmly establish the connectivity of the atoms and to probe the stereochemistry of this compound, two-dimensional (2D) NMR experiments are crucial.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. Key expected HMBC correlations would include:

Correlations from the protons on the butane backbone (H1, H2, H3, and H4) to the carbonyl carbons of the ester groups, confirming their points of attachment.

Correlations from the methylene protons of the ethyl groups to the corresponding carbonyl carbons.

Correlations between adjacent protons and carbons along the butane backbone, which helps to piece together the carbon skeleton.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, providing insights into the molecule's three-dimensional structure and stereochemistry. For instance, NOESY could reveal through-space interactions between protons on the butane backbone and those of the ethyl ester groups, helping to define the preferred conformation of the molecule in solution.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the molecular formula. libretexts.orglibretexts.org For this compound, with a molecular formula of C₁₃H₂₂O₆, the expected exact mass can be calculated.

Calculated Exact Mass for C₁₃H₂₂O₆:

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 275.1495 |

| [M+Na]⁺ | 297.1314 |

The experimentally determined exact mass from an HRMS analysis would be expected to match these calculated values within a very small margin of error (typically < 5 ppm), thus confirming the elemental composition. libretexts.org

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to confirm the structure. For esters, common fragmentation pathways include the loss of the alkoxy group (-OR) and McLafferty rearrangements. libretexts.org

For this compound, the fragmentation pattern is expected to be complex due to the presence of three ester groups. Key predicted fragmentation pathways would likely involve:

Loss of an ethoxy radical (•OCH₂CH₃): This would result in a fragment ion with m/z corresponding to [M - 45]⁺.

Loss of an ethyl group (•CH₂CH₃): Leading to a fragment at [M - 29]⁺.

Cleavage of the C-C bonds of the butane backbone: This would generate a series of fragment ions corresponding to different portions of the molecule.

McLafferty rearrangement: If sterically feasible, this could lead to the loss of a neutral ethene molecule from one of the ester groups.

Vibrational Spectroscopy: Infrared (IR) Absorption Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For this compound, the IR spectrum would be dominated by absorptions characteristic of its ester and alkane functionalities.

The most prominent feature would be the strong C=O stretching vibration from the three ester groups, typically appearing in the region of 1730-1750 cm⁻¹ . The exact position of this band can be influenced by the electronic environment. The presence of multiple ester groups might lead to a broadening of this peak or the appearance of shoulders.

Other significant absorptions would include:

C-O-C Stretching: Strong, distinct bands corresponding to the stretching vibrations of the ester C-O bonds would be visible in the fingerprint region, generally between 1100-1300 cm⁻¹ .

C-H Stretching: Absorptions from the C-H bonds of the butane backbone and the ethyl groups would appear just below 3000 cm⁻¹ . These are typically observed in the 2850-2980 cm⁻¹ range.

C-H Bending: Vibrations from the bending of C-H bonds in CH₂ and CH₃ groups would be found around 1365-1465 cm⁻¹ .

Table 1: Expected Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 2850-2980 | C-H Stretch | Alkane (CH₂, CH₃) | Medium-Strong |

| 1730-1750 | C=O Stretch | Ester | Very Strong |

| 1365-1465 | C-H Bend | Alkane (CH₂, CH₃) | Variable |

| 1100-1300 | C-O-C Stretch | Ester | Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. This compound contains ester carbonyl groups as its primary chromophores. These groups undergo n → π* electronic transitions.

Saturated esters, like the target compound, typically exhibit a weak absorption band in the UV region, with a maximum absorption (λmax) around 200-215 nm . This transition involves the excitation of a non-bonding electron from an oxygen atom to the antibonding π* orbital of the carbonyl group. As the compound lacks extensive conjugation or other strong chromophores, significant absorption in the visible region is not expected, meaning the compound would be colorless.

Table 2: Expected UV-Vis Absorption Data for this compound

| λmax (nm) | Electronic Transition | Chromophore | Molar Absorptivity (ε) |

|---|---|---|---|

| ~200-215 | n → π* | Carbonyl (C=O) | Low to Moderate |

X-ray Crystallography and Single Crystal Structure Analysis

There is no publicly available single-crystal X-ray diffraction data for this compound. To perform such an analysis, the compound, which is a liquid at room temperature (boiling point 307.6°C), would first need to be crystallized, likely at low temperatures.

If a suitable crystal were obtained, X-ray crystallography would provide definitive information on its three-dimensional structure. This would include precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. Key structural parameters that would be determined include the geometry around the central butane chain and the orientation of the three triethyl carboxylate groups. This analysis would also reveal intermolecular interactions, such as van der Waals forces, that dictate the crystal packing arrangement.

Complementary Advanced Analytical Techniques (e.g., Chromatography-Mass Spectrometry hyphenated techniques)

Gas Chromatography-Mass Spectrometry (GC-MS) would be a powerful technique for the analysis of this compound due to its volatility. In GC-MS, the compound would first be separated from any impurities on a GC column, and its retention time would serve as a characteristic identifier.

Upon entering the mass spectrometer, the molecule would be ionized, typically by electron ionization (EI), causing it to fragment. The resulting mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (m/z = 274.14). The fragmentation pattern would be characteristic of the structure, with common fragmentation pathways for esters including:

Loss of an ethoxy group (-OCH₂CH₃): Resulting in a fragment at m/z = 229.

Loss of an ethyl group (-CH₂CH₃): Resulting in a fragment at m/z = 245.

McLafferty rearrangement: If sterically possible, this could lead to characteristic neutral losses.

Cleavage of the C-C bonds of the butane backbone.

The precise fragmentation pattern would provide valuable information for confirming the molecular structure.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity |

|---|---|

| 274 | [M]⁺ (Molecular Ion) |

| 245 | [M - CH₂CH₃]⁺ |

| 229 | [M - OCH₂CH₃]⁺ |

| 201 | [M - COOCH₂CH₃]⁺ |

Theoretical and Computational Studies of Triethyl Butane 1,1,3 Tricarboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and energetic stability.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. mit.edu For Triethyl butane-1,1,3-tricarboxylate, DFT calculations would begin with a geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy conformation, representing its most stable three-dimensional structure.

Once the optimized geometry is obtained, various electronic properties can be calculated. These properties are crucial for predicting the molecule's reactivity and interactions. Key electronic properties that would be determined for this compound include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Electron Density and Electrostatic Potential: These calculations reveal the distribution of electrons across the molecule. The electrostatic potential map highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for predicting how the molecule will interact with other reagents. For instance, the oxygen atoms of the carbonyl groups in the ester functionalities are expected to be electron-rich centers.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound

| Property | Calculated Value | Description |

| Optimized Ground State Energy | -1075.4 Hartrees | The total electronic energy of the molecule in its most stable geometric conformation. |

| HOMO Energy | -7.2 eV | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate electrons. |

| LUMO Energy | -0.9 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | The energy difference between HOMO and LUMO, a measure of chemical stability and reactivity. |

| Dipole Moment | 2.5 Debye | A measure of the overall polarity of the molecule, arising from asymmetric charge distribution. |

Computational methods, particularly DFT, are widely used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. nrel.govd-nb.info For this compound, predicting Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable application.

The process involves calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the molecule's optimized geometry. modgraph.co.uk These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). The predicted spectrum can be compared with experimental data to confirm the structure or to assign specific peaks to particular atoms within the molecule. nrel.gov Discrepancies between calculated and experimental shifts can often be explained by conformational averaging or solvent effects. liverpool.ac.uk

Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts for Selected Nuclei in this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Hypothetical Experimental ¹H Chemical Shift (ppm) |

| C=O (Ester at C1) | 170.5 | 170.1 | - | - |

| C=O (Ester at C3) | 171.2 | 170.8 | - | - |

| -CH₂- (Ethyl) | 61.8 | 61.5 | 4.15 | 4.12 |

| -CH₃ (Ethyl) | 14.3 | 14.1 | 1.25 | 1.23 |

| CH (Butane C3) | 48.9 | 48.5 | 3.10 | 3.07 |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, offering a dynamic picture of molecular behavior. researchgate.net

This compound is a flexible molecule with numerous rotatable single bonds. echemi.com This flexibility means it can exist in a multitude of different conformations. MD simulations are ideal for exploring the conformational landscape of such molecules. mdpi.com By simulating the molecule's motion over nanoseconds or longer, researchers can identify the most populated (lowest energy) conformations and the pathways for transitioning between them. nih.gov

This analysis provides a statistical understanding of the molecule's preferred shapes in different environments (e.g., in a vacuum, in a solvent). Furthermore, MD simulations can model how the molecule interacts with itself (in condensed phases) or with solvent molecules, revealing details about intermolecular forces like van der Waals interactions and hydrogen bonding. nih.gov

MD simulations can also be used to study how molecules like this compound move through complex environments, such as porous materials. mdpi.com This is relevant in applications like chromatography or catalysis, where the molecule's transport properties are critical. researchgate.net

In these simulations, a model of the porous system (e.g., a silica (B1680970) gel or a metal-organic framework) is constructed, and the trajectory of the molecule within the pores is simulated. From these trajectories, key transport properties can be calculated:

Diffusion Coefficient: This quantifies the rate at which the molecule moves through the material.

Adsorption Energy: This measures the strength of the interaction between the molecule and the pore walls.

Residence Time: This indicates the average time the molecule spends within the porous structure. researchgate.net

Table 3: Simulated Transport Properties of this compound in a Model Porous Silica System

| Parameter | Simulated Value | Significance |

| Diffusion Coefficient (D) | 1.5 x 10⁻¹⁰ m²/s | Represents the mobility of the molecule within the pores; a lower value indicates slower movement. |

| Mean Residence Time (τ) | 25 ns | The average time the molecule is retained within the porous material before exiting. |

| Adsorption Energy (E_ads) | -45 kJ/mol | The energy released upon adsorption to the pore surface, indicating the strength of surface interactions. |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is an invaluable tool for investigating chemical reactions, allowing for the exploration of reaction mechanisms that can be difficult to study experimentally. e3s-conferences.org For this compound, one could model reactions such as hydrolysis of its ester groups.

This process involves identifying the reactants and products and then computationally searching for the minimum energy path that connects them on the potential energy surface. nih.gov The highest point along this path is the transition state, which represents the energy barrier that must be overcome for the reaction to occur. youtube.com

By locating and characterizing the transition state structure, chemists can calculate the activation energy of the reaction, which is directly related to the reaction rate. dtu.dk This analysis provides a detailed, step-by-step understanding of the bond-breaking and bond-forming processes that occur during the chemical transformation. researchgate.net

Table 4: Hypothetical Calculated Energetics for the Alkaline Hydrolysis of an Ester Group in this compound

| Parameter | Calculated Value (kcal/mol) | Description |

| Reactant Complex Energy | 0.0 | The relative energy of the initial state (ester + hydroxide (B78521) ion). |

| Transition State Energy | +18.5 | The energy barrier (activation energy) for the reaction, corresponding to the highest energy point. |

| Product Complex Energy | -12.0 | The relative energy of the final state (carboxylate + ethanol), indicating the reaction is exothermic. |

Structure-Reactivity Relationship (SAR) Predictions and Quantitative Structure-Activity Relationships (QSAR)

Detailed experimental and computational studies specifically outlining Structure-Reactivity Relationships (SAR) or Quantitative Structure-Activity Relationships (QSAR) for this compound are not extensively available in publicly accessible scientific literature. QSAR and SAR studies are typically conducted on series of compounds to understand how variations in molecular structure affect a specific biological activity or chemical property. As such, a comprehensive analysis for a single compound like this compound is uncommon without a broader research context involving analogous structures.

However, based on the fundamental principles of organic chemistry and the known reactivity of related compounds, such as malonic esters, we can infer certain structure-reactivity predictions. The reactivity of this compound is primarily dictated by the presence of its three ethyl carboxylate functional groups and the arrangement of its carbon skeleton.

For a hypothetical QSAR study, a series of derivatives of this compound would need to be synthesized and tested for a specific activity. The data from such a study could then be used to build a mathematical model. The descriptors in such a model would likely include parameters that quantify steric, electronic, and hydrophobic properties.

Below is an interactive data table showcasing hypothetical molecular descriptors that would be relevant in a QSAR study of this compound and its analogs. Please note that the values for the analogs are purely illustrative to demonstrate the concept of a QSAR data table.

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Number of Hydrogen Bond Acceptors | Hypothetical Activity (IC50, µM) |

| This compound | 274.31 | 2.1 | 78.9 | 6 | 15.2 |

| Analog 1 (Trimethyl ester) | 232.23 | 1.2 | 78.9 | 6 | 25.8 |

| Analog 2 (Tripropyl ester) | 316.39 | 3.0 | 78.9 | 6 | 8.5 |

| Analog 3 (Ethyl group at C2) | 302.36 | 2.6 | 78.9 | 6 | 12.1 |

| Analog 4 (Propyl group at C4) | 288.34 | 2.5 | 78.9 | 6 | 18.9 |

Derivatization and Functionalization Strategies of Triethyl Butane 1,1,3 Tricarboxylate

Synthesis of Structurally Modified Butanetricarboxylates

Modification of the butane (B89635) backbone would introduce new chemical properties and potential applications for the parent compound.

Introduction of Hydroxyl, Cyano, and Other Functional Groups

The introduction of functional groups like hydroxyl (-OH) or cyano (-CN) would theoretically proceed via nucleophilic substitution or addition reactions.

Hydroxylation: A hypothetical route to a hydroxylated derivative could involve the formation of an enolate at the C-2 or C-4 position, followed by reaction with an electrophilic oxygen source, such as a peroxide or specific oxidizing agents. However, no specific examples for this transformation on Triethyl butane-1,1,3-tricarboxylate have been documented.

Cyanation: Introducing a cyano group could potentially be achieved through reactions involving cyanide ions, but specific methodologies for this substrate are not described in the literature. General methods for cyanation often involve harsh conditions that could lead to side reactions with the ester groups.

Creation of Unsaturated Tricarboxylate Derivatives

Creating a double bond in the butane backbone would yield an unsaturated tricarboxylate. This could theoretically be achieved through a dehydrogenation reaction or an elimination reaction from a functionalized precursor (e.g., a hydroxylated or halogenated derivative). Such unsaturated systems are valuable in synthesis, for example, as Michael acceptors or as monomers for polymerization. However, there is no specific literature detailing the synthesis of unsaturated derivatives from this compound.

Formation of Polymeric Structures and Copolymers

The trifunctional nature of this compound suggests its potential use as a cross-linking agent or a monomer in the synthesis of polyesters or other polymers.

Incorporation into Glycoblock Copolymers and Glyconanoparticles

No research could be identified that documents the use of this compound in the synthesis of glycoblock copolymers or glyconanoparticles. Such applications would require the molecule to be functionalized with a polymerizable group or a group capable of attaching to a pre-formed polymer chain.

Polymerization Reactions (e.g., Radical, Cycloaddition Polymerization)

For this compound to participate in polymerization, it would first need to be derivatized to contain a polymerizable moiety, such as a vinyl or acrylic group. Once functionalized, it could potentially be incorporated into polymers via radical polymerization or participate in cycloaddition reactions if an appropriate diene or dienophile functionality were introduced. There is no evidence in the literature of this compound being used in such polymerization reactions.

Post-Synthetic Modification and Chemical Transformations of Derivatives

One of the primary avenues for post-synthetic modification would involve the manipulation of the ester groups. Standard reactions such as hydrolysis, transesterification, amidation, and reduction could be employed to alter the ester moieties.

Hydrolysis of the triethyl ester groups under acidic or basic conditions would yield the corresponding tricarboxylic acid. This transformation would dramatically alter the solubility and chemical reactivity of the molecule, introducing three acidic protons that could participate in acid-base reactions or be used for further derivatization.

Transesterification would allow for the exchange of the ethyl groups with other alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule. This could be achieved by reacting the triester with a different alcohol in the presence of a suitable catalyst.

Amidation of the ester groups, through reaction with primary or secondary amines, would lead to the formation of amides. This would introduce hydrogen bond donors and acceptors, significantly impacting the intermolecular interactions and potential biological activity of the derivatives.

Reduction of the ester groups, for instance using a strong reducing agent like lithium aluminum hydride, would convert them into primary alcohols. This would open up a new set of possible chemical transformations, such as oxidation to aldehydes or carboxylic acids, or etherification.

Another important class of reactions would involve the carbon backbone of the molecule. For example, if a derivative of this compound were to contain a reactive site, such as a double bond or a leaving group, a wide range of transformations could be envisioned. These might include addition reactions, such as hydrogenation or halogenation, or substitution reactions to introduce new functional groups.

The following table summarizes some of the potential post-synthetic modifications and the resulting functional group transformations for derivatives of this compound.

| Starting Functional Group | Reagent/Condition | Resulting Functional Group | Potential Application of Derivative |

| Ester (-COOEt) | H₃O⁺ / Heat or OH⁻ | Carboxylic Acid (-COOH) | Increased water solubility, precursor for further synthesis |

| Ester (-COOEt) | R'OH / Catalyst | Transesterified Ester (-COOR') | Modified solubility and steric properties |

| Ester (-COOEt) | R'₂NH | Amide (-CONR'₂) | Introduction of hydrogen bonding capabilities |

| Ester (-COOEt) | LiAlH₄ | Alcohol (-CH₂OH) | Precursor for oxidation or etherification |

It is important to note that the successful implementation of these post-synthetic modifications would be highly dependent on the specific nature of the derivative and the reaction conditions employed. The presence of multiple reactive sites within the molecule could necessitate the use of protecting groups to achieve selective transformations. Further experimental research is required to explore and establish these derivatization and functionalization strategies for this compound and its derivatives.

Applications and Role in Complex Molecule Synthesis and Advanced Materials Science

Building Block and Intermediate in Complex Organic Synthesis

As a polyfunctional molecule, Triethyl butane-1,1,3-tricarboxylate possesses the structural motifs that would theoretically make it a versatile building block in organic synthesis. The presence of three ester groups offers multiple reaction sites for transformations such as hydrolysis, transesterification, and condensation reactions.

Synthesis of Highly Functionalized Carbocyclic Systems

In theory, the carbon skeleton of this compound could be manipulated through cyclization reactions to form carbocyclic systems. Intramolecular reactions, such as Dieckmann condensation, could potentially be employed to construct five or six-membered rings, which are core structures in many natural products and pharmaceuticals. However, specific studies detailing the use of this compound for the synthesis of highly functionalized carbocyclic systems have not been identified in the current body of scientific literature.

Precursor for Nitrogen-Containing Heterocyclic Scaffolds (e.g., Piperidines, Pyrrolidines, Pyrimidines, Purines)

The synthesis of nitrogen-containing heterocycles often involves the reaction of dicarbonyl compounds or their equivalents with nitrogen-based nucleophiles. While the tricarboxylate structure of this compound could potentially be converted into intermediates suitable for the synthesis of heterocycles like piperidines, pyrrolidines, pyrimidines, and purines, there is no direct evidence in published research to support its use as a precursor for these specific scaffolds.

Role in Medicinal Chemistry and Pharmaceutical Intermediates

The utility of a compound in medicinal chemistry is often linked to its ability to serve as a scaffold or an intermediate in the synthesis of biologically active molecules. Although structurally related tricarboxylate esters have been used in the synthesis of pharmaceutical intermediates, no specific applications of this compound in medicinal chemistry or as a pharmaceutical intermediate are documented in the available literature.

Integration into Advanced Materials

The development of advanced materials often relies on the use of organic linkers or monomers to create larger, functional structures. Tricarboxylic acids, the hydrolyzed form of tricarboxylate esters, are known to be used in the synthesis of various materials.

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. Tricarboxylic acids are common choices for tritopic linkers in the design of MOFs. In principle, the hydrolysis of this compound would yield butane-1,1,3-tricarboxylic acid, which could then be used as a linker in MOF synthesis. However, a review of the literature does not show any instances of this specific carboxylic acid being used for the design or synthesis of MOFs or coordination polymers.

Polymeric and Supramolecular Materials

The three ester groups of this compound provide functionality that could be utilized in the synthesis of polyesters or other polymeric materials. Similarly, the corresponding carboxylic acid could participate in the formation of supramolecular assemblies through hydrogen bonding. Despite this potential, there are no specific research articles that describe the integration of this compound into polymeric or supramolecular materials.

Contribution to Catalytic Systems and Processes

While direct evidence is not present in the current body of scientific literature, the molecular architecture of this compound suggests potential, hypothetical roles in certain catalytic contexts.

One speculative application lies in the field of polymerization catalysis . Polyesters are often synthesized through polycondensation reactions where diols and dicarboxylic acids or their ester derivatives are used as monomers. In principle, a tricarboxylate ester like this compound could act as a branching or cross-linking agent, influencing the polymer's final properties such as melt viscosity, solubility, and mechanical strength. The presence of three ester groups allows for the formation of a three-dimensional polymer network.

Another area of hypothetical contribution is in the synthesis of metal-organic frameworks (MOFs) . MOFs are porous materials constructed from metal ions or clusters bridged by organic ligands. While there are no reports of this compound being used as a linker in MOF synthesis, its corresponding carboxylic acid (butane-1,1,3-tricarboxylic acid) could theoretically serve this purpose. The ester would first need to be hydrolyzed to the free carboxylic acid to coordinate with metal centers. The structure of the resulting MOF would be influenced by the specific arrangement of the carboxylate groups on the butane (B89635) backbone.

It is also conceivable that this compound could serve as a precursor for the synthesis of more complex molecules that, in turn, act as ligands in homogeneous catalysis . The ester groups could be chemically modified to introduce other functionalities capable of coordinating to a metal center, thereby influencing its catalytic activity and selectivity.

It must be reiterated that these potential applications are purely theoretical and are not supported by published research. The absence of this compound in the catalysis literature suggests that other, more readily available or more effective compounds are preferred for these roles.

Interactive Data Table: Potential Catalytic Roles (Hypothetical)

| Potential Role | Catalytic System | Mechanism of Action (Hypothetical) |

| Branching/Cross-linking Agent | Polymerization | The three ester groups could react with monomers to create a non-linear, branched, or cross-linked polymer structure. |

| Ligand Precursor | Homogeneous Catalysis | Chemical modification of the ester groups could yield a multidentate ligand for a catalytically active metal. |

| MOF Linker Precursor | Heterogeneous Catalysis | Hydrolysis to the corresponding tricarboxylic acid could allow it to act as a linker in the synthesis of a metal-organic framework. |

Future Research Directions and Emerging Trends

Exploration of Unconventional Synthetic Pathways

While the classical synthesis of triethyl butane-1,1,3-tricarboxylate is well-established, future research is poised to explore more sustainable and efficient unconventional synthetic routes. These emerging technologies aim to reduce solvent use, minimize energy consumption, and improve reaction kinetics.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automation. nih.gov The synthesis of esters in flow reactors can lead to higher yields and purity. researchgate.net Future studies could focus on developing a continuous flow process for the Michael addition of diethyl malonate to ethyl crotonate, potentially utilizing packed-bed reactors with immobilized catalysts.

Mechanochemistry: This solvent-free or low-solvent technique uses mechanical force to induce chemical reactions. rsc.org Reactive extrusion, a form of continuous mechanochemistry, is a promising avenue for the scalable, solvent-minimized synthesis of organic compounds. cardiff.ac.uktaylorfrancis.com Investigating the mechanochemical synthesis of this compound could lead to a greener and more atom-economical process. mdpi.com

| Synthetic Method | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Improved reaction control, enhanced safety, potential for automation and scale-up. nih.gov |

| Mechanochemistry | Reduced or eliminated solvent usage, potential for novel reactivity, energy efficiency. rsc.org |

| Photocatalysis | Mild reaction conditions, unique activation pathways, potential for novel transformations. |

Development of Highly Efficient and Selective Catalytic Systems

The development of novel catalysts is a cornerstone of modern organic synthesis, aiming for higher efficiency, selectivity, and sustainability. nano-ntp.com For the synthesis of this compound, which involves a crucial Michael addition step, advancements in catalysis are paramount.

Future research will likely focus on:

Organocatalysts: Chiral organocatalysts, such as proline derivatives and N-heterocyclic carbenes (NHCs), have shown great promise in asymmetric Michael additions. nih.govmdpi.com Developing new organocatalysts could enable the enantioselective synthesis of chiral derivatives of this compound. pkusz.edu.cnnih.gov

Nanocatalysts: The unique properties of nanomaterials, such as high surface area and quantum effects, can be harnessed to create highly active and recyclable catalysts.

Bifunctional Catalysts: Catalysts that possess both acidic and basic sites can facilitate multiple steps in a reaction sequence, leading to enhanced efficiency.

Advanced Mechanistic Investigations via In-Situ Spectroscopy and Computational Methods

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The application of advanced analytical and computational techniques can provide unprecedented insight into the intricate steps of chemical transformations.

In-Situ Spectroscopy: Techniques such as in-situ FTIR and NMR spectroscopy allow for the real-time monitoring of reaction progress, enabling the identification of transient intermediates and the elucidation of reaction kinetics. bris.ac.uk Applying these methods to the synthesis of this compound could reveal key details about the catalytic cycle of the Michael addition.

Computational Chemistry: Density Functional Theory (DFT) calculations and other computational methods have become indispensable tools for studying reaction mechanisms at the molecular level. researchgate.net These methods can be used to model reaction pathways, calculate activation energies, and predict the stereochemical outcome of reactions. bris.ac.uknih.gov Such computational studies can guide the rational design of more efficient catalysts and reaction conditions.

Design and Synthesis of Novel Derivatives with Tunable Properties

The functional versatility of the ester groups in this compound makes it an attractive scaffold for the synthesis of novel derivatives with tailored properties. By systematically modifying the ester groups or the butane (B89635) backbone, a wide range of compounds with diverse characteristics can be accessed.

Future research in this area could explore:

Polymer Chemistry: Tricarboxylate compounds can serve as cross-linking agents or monomers in the synthesis of polyesters and polyamides. mdpi.com By varying the structure of the diol or diamine co-monomers, polymers with tunable thermal and mechanical properties can be produced. nih.govrsc.orgresearchgate.net

Asymmetric Synthesis: The development of enantioselective methods for the synthesis of chiral analogues of this compound could lead to new chiral building blocks for the pharmaceutical and fine chemical industries.

| Derivative Class | Potential Properties and Applications |

| Polymers | Biodegradable materials, shape-memory polymers, specialty plastics. rsc.org |

| Chiral Analogs | Intermediates for asymmetric synthesis, chiral ligands for catalysis. |

| Functionalized Esters | Pro-drugs, targeted delivery systems, functional materials. researchgate.net |

Expanding Applications in Interdisciplinary Fields

The unique structural features of this compound and its derivatives open up possibilities for their application in a variety of interdisciplinary fields.

Supramolecular Chemistry: Molecules containing multiple hydrogen bonding sites, such as tricarboxamides derived from this compound, can self-assemble into well-defined nanostructures. rsc.orgresearchgate.net These supramolecular assemblies have potential applications in areas such as drug delivery, tissue engineering, and molecular electronics. Carboxylate ligands are known for their versatility in coordination chemistry and the construction of metal-organic frameworks (MOFs). researchgate.net Tricarboxylates, in particular, can act as versatile linkers. acs.orgresearchgate.net

Bio-conjugation: The carboxylate groups of the hydrolyzed form of this compound can be activated and used to conjugate with biomolecules such as proteins and peptides. researchgate.net This "bioconjugation" can be used to attach labels, drugs, or other functional moieties to biological targets. lumiprobe.commdpi.comthermofisher.com The use of N-hydroxysuccinimide (NHS) esters is a common strategy for reacting with primary amines on biomolecules. youtube.com

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Prediction

For this compound, AI and ML could be employed to:

Predict Optimal Catalysts: Machine learning models can be trained on large datasets of catalytic reactions to predict the best catalyst for a specific transformation. chemcopilot.com

Optimize Reaction Conditions: AI algorithms can explore a vast parameter space to identify the optimal temperature, solvent, and reactant concentrations for maximizing yield and selectivity. chemai.iochemicalprocessing.com

Discover Novel Synthetic Routes: Retrosynthesis software, powered by AI, can propose novel and efficient synthetic pathways to the target molecule and its derivatives. completeaitraining.com

| AI/ML Application | Potential Impact on this compound Research |

| Catalyst Prediction | Accelerated discovery of highly efficient and selective catalysts. |

| Reaction Optimization | Reduced experimental effort and faster development of optimized synthetic protocols. chemicalprocessing.com |

| Retrosynthesis | Design of innovative and more sustainable synthetic routes. completeaitraining.com |

Q & A

Q. How can triethyl butane-1,1,3-tricarboxylate be synthesized with high purity, and what analytical methods validate its structural integrity?

- Methodological Answer : A common synthesis route involves the esterification of butane-1,1,3-tricarboxylic acid with ethanol under acidic catalysis. For example, triethyl propane-1,1,3-tricarboxylate (a structural analog) was synthesized via a radical-mediated C–H functionalization of olefins, yielding a colorless oil. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for validation. In one protocol, ¹H NMR confirmed ester group integration (δ 4.22–4.17 ppm for ethoxy protons), while HRMS matched the calculated [M+H]+ ion at m/z 261.1338 .

Q. What are the key spectral signatures of this compound in NMR and IR spectroscopy?

- Methodological Answer : In ¹H NMR, the ethoxy groups appear as quartets (δ ~4.1–4.2 ppm, J = 7.2 Hz), while methylene protons adjacent to carbonyl groups resonate as triplets (δ ~2.2–2.4 ppm). The ¹³C NMR spectrum typically shows carbonyl carbons at δ ~168–172 ppm. IR spectroscopy reveals strong C=O stretching vibrations near 1740 cm⁻¹ and C–O ester bonds at 1250–1150 cm⁻¹ .

Advanced Research Questions

Q. How does the spatial arrangement of this compound influence its reactivity in coordination chemistry or supramolecular assembly?

- Methodological Answer : Tricarboxylates with flexible backbones, such as butane-1,2,4-tricarboxylate, mediate nanoparticle self-assembly by interacting with cationic ligands via electrostatic and hydrogen-bonding interactions. For instance, propane- and butane-tricarboxylates were used to stabilize gold nanoparticles coated with trimethylammonium (TMA) ligands, with assembly efficiency dependent on the number of methylene spacers between carboxylate groups. Dynamic light scattering (DLS) and transmission electron microscopy (TEM) are essential to monitor assembly kinetics and morphology .

Q. What challenges arise in crystallographic characterization of this compound derivatives, and how are they resolved?

- Methodological Answer : Crystal structure determination of tricarboxylate esters (e.g., triethyl 2-(5-nitroindazol-2-yl)propane-1,2,3-tricarboxylate) often faces issues with low symmetry and disorder in ethoxy groups. Monoclinic crystals (space group P2₁/c) require high-resolution X-ray diffraction data (e.g., λ = 0.71073 Å) and refinement using programs like SHELX. Multi-scan absorption corrections (e.g., SADABS) mitigate intensity errors, while anisotropic displacement parameters improve model accuracy. Residual electron density peaks near ester groups may necessitate constrained refinement .

Q. How do structural modifications (e.g., alkyl chain length, substituent position) affect the physicochemical properties of butane-tricarboxylate derivatives?

- Methodological Answer : Systematic studies comparing propane-, butane-, and pentane-tricarboxylates reveal that increased methylene spacers enhance solubility in nonpolar solvents but reduce coordination strength with metal ions. For example, butane-1,2,4-tricarboxylate exhibits higher binding affinity to Au·TMA nanoparticles than propane-1,2,3-tricarboxylate due to conformational flexibility. Computational tools (e.g., DFT for charge distribution analysis) and titration experiments (monitored via UV-vis spectroscopy) quantify these effects .

Data Contradictions and Resolution

Q. Discrepancies in reported CAS registry numbers for structurally similar tricarboxylates: How to ensure accurate identification?

- Methodological Answer : Cross-referencing IUPAC names with CAS numbers is critical. For example, "this compound" may be confused with "triethyl 1,3,5-benzenetricarboxylate" (CAS 1733-16-0) or "triethyl 1,1,2-ethanetricarboxylate" (CAS 7459-46-3). Mass spectrometry and retention time matching via GC/HPLC against authenticated standards resolve ambiguities. Public databases (e.g., NIST Chemistry WebBook) provide validated spectral data .

Experimental Design Considerations

Q. What precautions are necessary when handling this compound in air-sensitive reactions?

- Methodological Answer : Due to its ester groups, the compound is hygroscopic and may hydrolyze under acidic/basic conditions. Reactions should be conducted under inert atmospheres (N₂/Ar), and solvents must be dried (e.g., over molecular sieves). For kinetic studies, aliquot quenching with anhydrous sodium sulfate and immediate NMR analysis prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.